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Introduction
Bepridil is a long-acting, non-selective calcium channel blocker with a complex

pharmacological profile that distinguishes it from other agents in its class, such as verapamil,

nifedipine, and diltiazem.[1][2] While its primary therapeutic application has been in the

management of chronic stable angina, its multifaceted mechanism of action provides a rich

area of study for understanding intracellular calcium (Ca²⁺) signaling.[1][2] Bepridil not only

blocks the influx of extracellular Ca²⁺ through sarcolemmal ion channels but also exerts

significant effects on intracellular Ca²⁺ handling and calmodulin-dependent pathways.[1][3] This

guide provides an in-depth technical overview of bepridil's core effects on the intricate network

of intracellular Ca²⁺ signaling, presenting quantitative data, detailed experimental protocols,

and visual diagrams of the key pathways involved.

Core Mechanisms of Action on Intracellular Calcium
Signaling
Bepridil's influence on intracellular Ca²⁺ homeostasis is comprehensive, targeting multiple

points of regulation from influx and efflux at the plasma membrane to release and reuptake

from internal stores.
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A primary mechanism of bepridil is the blockade of Ca²⁺ entry from the extracellular space into

the cytosol.

Voltage-Gated Calcium Channels (VGCCs): Bepridil inhibits the transmembrane influx of

Ca²⁺ by blocking slow (L-type) calcium channels.[1] This action reduces the Ca²⁺ available

for excitation-contraction coupling in cardiac and vascular smooth muscle.[4] Studies have

shown a half-blocking concentration (IC50) for Ca²⁺ currents as low as 0.5 µM.[5]

Additionally, bepridil has been demonstrated to block recombinant Caᵥ3.2 (T-type) channels

with an IC50 of approximately 5 µM.[6]

Receptor-Operated Calcium Channels (ROCCs): Unlike many other calcium channel

blockers, bepridil also effectively inhibits receptor-operated channels, which are activated by

agonist binding rather than membrane depolarization.[3][7][8] This contributes to its

vasorelaxant properties by attenuating Ca²⁺ influx stimulated by vasoconstrictors like

norepinephrine.[7]

Modulation of Intracellular Calcium Stores
Bepridil directly interacts with the machinery controlling Ca²⁺ storage and release from

organelles.

Sarcoplasmic/Endoplasmic Reticulum (SR/ER): Bepridil has been shown to inhibit the Ca²⁺-

dependent ATPase of the sarcoplasmic reticulum (SR), the enzyme responsible for pumping

Ca²⁺ from the cytosol back into the SR lumen (SERCA).[9][10] In human neutrophils,

bepridil induces a concentration-dependent increase in cytosolic Ca²⁺ by releasing it from

the endoplasmic reticulum in a phospholipase C-independent manner.[11] This effect was

demonstrated by the fact that bepridil pretreatment abolished the Ca²⁺ release typically

induced by the SERCA inhibitor thapsigargin.[11]

Mitochondria: The mitochondrion is a key regulator of cellular Ca²⁺, and bepridil significantly

impacts its function. At concentrations above 25 µM, bepridil inhibits the rate of

mitochondrial Ca²⁺ uptake, with a 50% inhibition observed at 93 µM.[12] Conversely, it is a

more potent inhibitor of Na⁺-induced Ca²⁺ release from mitochondria, with an IC50 of 11 µM.

[12] At concentrations below 10 µM, it can inhibit ATP hydrolysis-linked Ca²⁺ absorption by

mitochondria without affecting respiration-linked uptake.[13]
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Inhibition of Sarcolemmal Calcium Efflux
Sodium-Calcium Exchanger (NCX): Bepridil is a known inhibitor of the Na⁺/Ca²⁺ exchanger,

a critical mechanism for extruding Ca²⁺ from the cell, particularly in cardiac myocytes.[3][14]

It suppresses the NCX current (Iɴᴄₓ) in a concentration-dependent manner, with reported

IC50 values of 8.1 µM in guinea pig ventricular myocytes and an inhibitory constant (Ki) of 30

µM in cardiac sarcolemmal vesicles.[15][16][17] This inhibition is competitive with respect to

Na⁺ and appears to occur from the cytosolic side of the membrane.[17][18]

Calmodulin Antagonism
A defining characteristic of bepridil is its action as a potent calmodulin (CaM) antagonist.[1][19]

[20] By binding to the Ca²⁺-CaM complex, bepridil prevents the activation of numerous

downstream enzymes.[21]

Mechanism: Bepridil binds directly to calmodulin in a Ca²⁺-dependent manner, competitively

inhibiting its interaction with target proteins.[21][22]

Downstream Effects: This antagonism inhibits CaM-dependent enzymes, including myosin

light chain kinase (MLCK) in smooth muscle, which leads to vasorelaxation, and Ca²⁺/CaM-

dependent cyclic nucleotide phosphodiesterase.[3][21] This action is distinct from classical

calcium channel blockers and contributes significantly to its overall pharmacological profile.

[19]

Effects on Other Ion Channels
Bepridil also blocks other key ion channels, which can indirectly influence Ca²⁺ signaling and

cellular excitability.[4]

Sodium (Na⁺) Channels: It produces a concentration-dependent block of fast Na⁺ inward

currents with an IC50 of 30 µM.[5]

Potassium (K⁺) Channels: Bepridil inhibits several types of K⁺ channels, including delayed

rectifier K⁺ channels (Iₖᵣ and Iₖₛ), K(ATP), and TREK-1 channels, with IC50 values in the low

micromolar range.[14][23]
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The following tables summarize the reported quantitative data on bepridil's inhibitory and

binding activities across its various molecular targets.

Table 1: Inhibitory Concentrations (IC50) of Bepridil on Various Ion Channels and Transporters
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Target Species/System IC50 / Ki Reference(s)

Voltage-Gated Ca²⁺

Channels

Guinea Pig Ventricular

Cells
0.5 µM [5]

Caᵥ3.2 (T-type)

Channels

Recombinant Cell

Line
~5 µM [6]

Voltage-Gated Na⁺

Channels
Rat Ventricular Cells 30 µM [5]

Na⁺/Ca²⁺ Exchanger

(NCX)

Guinea Pig Ventricular

Myocytes
8.1 µM [15][16]

Na⁺/Ca²⁺ Exchanger

(NCX)

Cardiac Sarcolemmal

Vesicles
Ki = 30 µM [17]

Inward K(ATP)

Channel Current
Not Specified 6.6 µM [14]

Outward K(ATP)

Channel Current
Not Specified 10.5 µM [14]

K(Na) Channel

Current
Not Specified 2.2 µM [14]

Iₖₛ (Slow Delayed

Rectifier K⁺)
Not Specified 6.2 µM [23]

Iₖᵣ (Rapid Delayed

Rectifier K⁺)
Not Specified 13.2 µM [23]

BKca Channel Not Specified 1.87 µM [23]

TREK-1 K⁺ Channel HEK-293 Cells 0.59 µM [23]

Na⁺-induced Ca²⁺

Release (Mito.)

Rabbit Heart

Mitochondria
11 µM [12]

Ca²⁺ Uptake

(Mitochondria)

Rabbit Heart

Mitochondria
93 µM [12]

Table 2: Bepridil's Interaction with Calmodulin (CaM) and Downstream Enzymes
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Target/Assay Species/System IC50 / Ki / Kd Reference(s)

Myosin Light Chain

Kinase (MLCK)
Not Specified Ki = 2.2 µM [21]

[³H]Bepridil Binding to

CaM
Not Specified IC50 = 4 µM [21]

Bepridil Binding to

CaM
Not Specified Kd = 6.2 µM [21]

Experimental Protocols
Protocol for Measurement of Intracellular Ca²⁺
Concentration Using Fura-2
This protocol provides a generalized method for measuring changes in intracellular Ca²⁺

concentration ([Ca²⁺]i) in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.

[24][25][26][27]

4.1.1 Materials and Reagents

Cultured cells plated on glass coverslips or in black, clear-bottom 96-well plates.

Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in anhydrous DMSO).

Pluronic F-127 (20% solution in DMSO) to aid dye solubilization.

Physiological salt solution (e.g., HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH

7.4) with and without Ca²⁺.

Probenecid (optional, to inhibit dye extrusion by organic anion transporters).

Reagents for calibration: Ionomycin or Triton X-100 (for maximum fluorescence, Rₘₐₓ) and a

Ca²⁺ chelator like EGTA (for minimum fluorescence, Rₘᵢₙ).

4.1.2 Procedure
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Cell Preparation: Culture cells to 80-90% confluency. For suspension cells, harvest and wash

them, resuspending at a desired concentration (e.g., 1 x 10⁶ cells/mL).

Dye Loading Solution Preparation: Freshly prepare the loading buffer. Dilute the Fura-2 AM

stock solution in the physiological salt solution to a final concentration of 1-5 µM. Add

Pluronic F-127 (final concentration ~0.02%) to the solution and vortex vigorously to prevent

dye precipitation.

Cell Loading: Remove the culture medium from adherent cells and wash once with the salt

solution. Add the Fura-2 AM loading solution to the cells. Incubate for 30-60 minutes at 37°C

or room temperature in the dark. The optimal time and temperature should be determined

empirically for each cell type.[24][27]

Washing and De-esterification: After incubation, remove the loading solution and wash the

cells 2-3 times with the salt solution to remove extracellular dye. Add fresh salt solution

(containing probenecid if necessary) and incubate for an additional 15-30 minutes to allow

for the complete de-esterification of Fura-2 AM by intracellular esterases.[26]

Fluorescence Measurement: Place the plate or coverslip into a fluorescence plate reader or

an inverted microscope equipped for ratiometric imaging. Excite the cells alternately at 340

nm and 380 nm, and collect the emission fluorescence at ~510 nm.[24][26]

Data Acquisition: Record a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀) for several minutes.

Add the experimental compound (e.g., bepridil) followed by an agonist or other stimulus,

and continue recording the change in the fluorescence ratio over time.

Calibration: At the end of the experiment, add a Ca²⁺ ionophore like ionomycin (~5-10 µM) or

a detergent like Triton X-100 to saturate the dye with Ca²⁺ and obtain Rₘₐₓ. Subsequently,

add a high concentration of a Ca²⁺ chelator like EGTA (~10-20 mM) to remove all Ca²⁺ and

obtain Rₘᵢₙ.[25]

Data Analysis: The F₃₄₀/F₃₈₀ ratio is used to calculate the intracellular Ca²⁺ concentration

using the Grynkiewicz equation: [Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (S𝒻₂ / Sₒ₂), where Kₔ

is the dissociation constant of Fura-2 (~224 nM).[27]

Protocol for Assessing Bepridil Binding to Calmodulin
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The interaction between bepridil and calmodulin can be quantified using a competitive binding

assay with radiolabeled bepridil.[21]

4.2.1 Methodology Outline

Preparation: Purified calmodulin is incubated with [³H]bepridil in a buffer containing Ca²⁺ to

allow for the formation of the Ca²⁺-calmodulin-[³H]bepridil complex.

Competition: In parallel incubations, increasing concentrations of unlabeled bepridil (or

other competitor compounds) are added to compete for the binding sites on calmodulin.

Separation: The protein-bound radioligand is separated from the free radioligand using a

technique like equilibrium column binding or gel filtration.

Quantification: The amount of radioactivity in the bound fraction is measured using liquid

scintillation counting.

Analysis: The data are used to generate a competition curve, from which the IC50 value (the

concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand)

can be determined. Scatchard analysis can be further used to calculate the dissociation

constant (Kd) and the number of binding sites.[21]

Mandatory Visualizations
// Connections Bepridil -> VGCC [label="Inhibits", dir=back, arrowhead=tee]; Bepridil ->
ROCC [label="Inhibits", dir=back, arrowhead=tee]; Bepridil -> NCX [label="Inhibits", dir=back,

arrowhead=tee]; Bepridil -> NaCh [label="Inhibits", dir=back, arrowhead=tee]; Bepridil -> KCh

[label="Inhibits", dir=back, arrowhead=tee]; Bepridil -> SERCA [label="Inhibits", dir=back,

arrowhead=tee]; Bepridil -> MitoUptake [label="Inhibits", dir=back, arrowhead=tee]; Bepridil -
> MitoRelease [label="Inhibits", dir=back, arrowhead=tee]; Bepridil -> CaMCa

[label="Antagonizes", dir=back, arrowhead=tee];

Ca -> CaM; CaM -> CaMCa; } end_dot Figure 1: Overview of Bepridil's multiple sites of action

on calcium signaling pathways.

// Nodes Ca_increase [label="↑ Intracellular [Ca²⁺]", fillcolor="#F1F3F4", fontcolor="#202124"];

CaM [label="Calmodulin (CaM)\n(Inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; CaMCa
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[label="Ca²⁺-Calmodulin Complex\n(Active)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Bepridil [label="Bepridil", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzymes

[label="CaM-Dependent Enzymes\n(e.g., MLCK, PDE)", fillcolor="#FBBC05",

fontcolor="#202124"]; Response [label="Cellular Responses\n(e.g., Smooth Muscle

Contraction)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ca_increase -> CaM [label="Binds (4 Ca²⁺)"]; CaM -> CaMCa [label="Activation"];

CaMCa -> Enzymes [label="Activates"]; Enzymes -> Response [label="Leads to"];

Bepridil -> CaMCa [label="Binds & Antagonizes", arrowhead=tee, style=dashed,

color="#EA4335", fontcolor="#EA4335"]; } end_dot Figure 2: Bepridil's antagonistic action on

the Calmodulin (CaM) signaling pathway.

// Nodes Start [label="Start: Prepare Cultured Cells", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"]; PrepareDye [label="Prepare Fura-2 AM\nLoading Solution",

fillcolor="#FFFFFF", fontcolor="#202124"]; LoadCells [label="Incubate Cells with Dye\n(30-60

min, 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash to

Remove\nExtracellular Dye", fillcolor="#FFFFFF", fontcolor="#202124"]; DeEsterify

[label="Allow De-esterification\n(15-30 min)", fillcolor="#FBBC05", fontcolor="#202124"];

Measure [label="Measure Baseline Ratio\n(F340/F380)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; AddCompound [label="Add Bepridil / Stimulus", shape=diamond,

style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Record [label="Record

Fluorescence\nRatio Change", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calibrate

[label="Calibrate with Ionomycin (Rmax)\nand EGTA (Rmin)", fillcolor="#FFFFFF",

fontcolor="#202124"]; Analyze [label="Calculate [Ca²⁺]i using\nGrynkiewicz Equation",

fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse,

fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> PrepareDye; PrepareDye -> LoadCells; LoadCells -> Wash; Wash ->

DeEsterify; DeEsterify -> Measure; Measure -> AddCompound; AddCompound -> Record;

Record -> Calibrate; Calibrate -> Analyze; Analyze -> End; } end_dot Figure 3: Experimental

workflow for measuring intracellular calcium with Fura-2 AM.
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Bepridil's interaction with intracellular calcium signaling pathways is remarkably complex and

extensive. It deviates significantly from the more selective profiles of other calcium channel

blockers by targeting a wide array of regulatory points. Its actions include the inhibition of

voltage-gated and receptor-operated calcium channels, suppression of the Na⁺/Ca²⁺

exchanger, modulation of Ca²⁺ handling by the sarcoplasmic reticulum and mitochondria, and

potent antagonism of the crucial Ca²⁺ sensor, calmodulin.[1][3][12][21] This multifaceted profile,

supported by the quantitative data presented, underscores bepridil's utility as a valuable

pharmacological tool for dissecting the complex roles of Ca²⁺ in cellular physiology and

pathophysiology. For drug development professionals, understanding this intricate mechanism

is critical for appreciating both its therapeutic potential and its capacity for off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. go.drugbank.com [go.drugbank.com]

2. Bepridil. A review of its pharmacological properties and therapeutic use in stable angina
pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Pharmacology of bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]

4. What is the mechanism of Bepridil hydrochloride? [synapse.patsnap.com]

5. Bepridil block of cardiac calcium and sodium channels - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Molecular Pharmacology of Human Cav3.2 T-Type Ca2+ Channels: Block by
Antihypertensives, Antiarrhythmics, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

8. mdpi.com [mdpi.com]

9. Effects of bepridil on the Ca-dependent ATPase activity of sarcoplasmic reticulum -
PubMed [pubmed.ncbi.nlm.nih.gov]

10. portlandpress.com [portlandpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b108811?utm_src=pdf-body
https://go.drugbank.com/drugs/DB01244
https://pubmed.ncbi.nlm.nih.gov/1372785/
https://pubmed.ncbi.nlm.nih.gov/3158732/
https://pubmed.ncbi.nlm.nih.gov/3484629/
https://www.benchchem.com/product/b108811?utm_src=pdf-body
https://www.benchchem.com/product/b108811?utm_src=pdf-custom-synthesis
https://go.drugbank.com/drugs/DB01244
https://pubmed.ncbi.nlm.nih.gov/1280569/
https://pubmed.ncbi.nlm.nih.gov/1280569/
https://pubmed.ncbi.nlm.nih.gov/1372785/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-bepridil-hydrochloride
https://pubmed.ncbi.nlm.nih.gov/2420970/
https://pubmed.ncbi.nlm.nih.gov/2420970/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2682278/
https://reagents.alfa-chemistry.com/article/bepridil-hydrochloride-alters-potential-dependent-and-receptor-operated-calcium-channels-in-vascular-smooth-muscle-of-rabbit-aorta
https://www.mdpi.com/2075-1729/13/7/1607
https://pubmed.ncbi.nlm.nih.gov/6459095/
https://pubmed.ncbi.nlm.nih.gov/6459095/
https://portlandpress.com/biochemsoctrans/article/9/2/135P/99616/Effects-of-bepridil-on-Ca-ATPase-from-sarcoplasmic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Effect of the antianginal drug bepridil on intracellular Ca2+ release and extracellular
Ca2+ influx in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

12. Action of bepridil, a new calcium channel blocker on oxidative phosphorylation,
oligomycin-sensitive adenosine triphosphatase activity, swelling, Ca++ uptake and Na+-
induced Ca++ release processes of rabbit heart mitochondria in vitro - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. Effects of bepridil on Ca2+ uptake by cardiac mitochondria - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. Bepridil hydrochloride | Calcium Channel | TargetMol [targetmol.com]

15. researchgate.net [researchgate.net]

16. Blocking effect of bepridil on Na+/Ca2+ exchange current in guinea pig cardiac
ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Inhibition of sodium-calcium exchange in cardiac sarcolemmal membrane vesicles. 2.
Mechanism of inhibition by bepridil - PubMed [pubmed.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. The effects of bepridil, compared with calcium-channel inhibitors and calmodulin
antagonists on both spontaneous activity and contractions induced by potassium or
phenylephrine in rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. The binding of the calcium channel blocker, bepridil, to calmodulin - PubMed
[pubmed.ncbi.nlm.nih.gov]

22. go.drugbank.com [go.drugbank.com]

23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

24. hellobio.com [hellobio.com]

25. researchgate.net [researchgate.net]

26. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a
Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

27. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Bepridil's Effects on Intracellular Calcium Signaling
Pathways: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b108811#bepridil-s-effects-on-intracellular-calcium-
signaling-pathways]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11379049/
https://pubmed.ncbi.nlm.nih.gov/11379049/
https://pubmed.ncbi.nlm.nih.gov/3158732/
https://pubmed.ncbi.nlm.nih.gov/3158732/
https://pubmed.ncbi.nlm.nih.gov/3158732/
https://pubmed.ncbi.nlm.nih.gov/3158732/
https://pubmed.ncbi.nlm.nih.gov/6231932/
https://pubmed.ncbi.nlm.nih.gov/6231932/
https://www.targetmol.com/compound/bepridil%20hydrochloride
https://www.researchgate.net/publication/11949962_Blocking_Effect_of_Bepridil_on_NaCa2_Exchange_Current_in_Guinea_Pig_Cardiac_Ventricular_Myocytes/download
https://pubmed.ncbi.nlm.nih.gov/11388640/
https://pubmed.ncbi.nlm.nih.gov/11388640/
https://pubmed.ncbi.nlm.nih.gov/3260109/
https://pubmed.ncbi.nlm.nih.gov/3260109/
https://www.researchgate.net/publication/6803254_Topics_on_the_NaCa2_Exchanger_Pharmacological_Characterization_of_NaCa2_Exchanger_Inhibitors
https://pubmed.ncbi.nlm.nih.gov/3493163/
https://pubmed.ncbi.nlm.nih.gov/3493163/
https://pubmed.ncbi.nlm.nih.gov/3493163/
https://www.researchgate.net/publication/347039995_Calmodulin_antagonistic_action_of_bepridil_a_Ca2-channel_blocker/download
https://pubmed.ncbi.nlm.nih.gov/3484629/
https://pubmed.ncbi.nlm.nih.gov/3484629/
https://go.drugbank.com/articles/A12317
https://pdfs.semanticscholar.org/9f23/f1df7be92a89aa9f2c52356b88d225f6e049.pdf
https://hellobio.com/media/productattach/f/u/fura-2_am_protocol_book.pdf
https://www.researchgate.net/publication/13209983_Measurement_of_Ca2i_in_Whole_Cell_Suspensions_Using_Fura-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8413546/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2763293/
https://www.benchchem.com/product/b108811#bepridil-s-effects-on-intracellular-calcium-signaling-pathways
https://www.benchchem.com/product/b108811#bepridil-s-effects-on-intracellular-calcium-signaling-pathways
https://www.benchchem.com/product/b108811#bepridil-s-effects-on-intracellular-calcium-signaling-pathways
https://www.benchchem.com/product/b108811#bepridil-s-effects-on-intracellular-calcium-signaling-pathways
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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